molecular formula C12H17N3O B11800863 2-(2-(Methylamino)pyridin-3-yl)piperidine-1-carbaldehyde

2-(2-(Methylamino)pyridin-3-yl)piperidine-1-carbaldehyde

Cat. No.: B11800863
M. Wt: 219.28 g/mol
InChI Key: IKUIHEBCJCQYQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(Methylamino)pyridin-3-yl)piperidine-1-carbaldehyde is a complex organic compound that features a piperidine ring and a pyridine ring, both of which are significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(Methylamino)pyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the formation of the piperidine ring followed by the introduction of the pyridine moiety. The process often involves:

    Cyclization reactions: to form the piperidine ring.

    Amination reactions: to introduce the methylamino group.

    Formylation reactions: to add the carbaldehyde group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: to accelerate the reaction.

    Controlled temperature and pressure: to maintain reaction efficiency.

    Purification techniques: such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-(2-(Methylamino)pyridin-3-yl)piperidine-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or ketones.

    Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens, alkylating agents.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

2-(2-(Methylamino)pyridin-3-yl)piperidine-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-(Methylamino)pyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can:

    Bind to enzymes or receptors: Affecting their activity and leading to biological effects.

    Participate in metabolic pathways: Altering the synthesis or degradation of biomolecules.

    Modulate signaling pathways: Influencing cellular communication and responses.

Comparison with Similar Compounds

    2-(2-(Amino)pyridin-3-yl)piperidine-1-carbaldehyde: Lacks the methyl group, leading to different reactivity and biological activity.

    2-(2-(Methylamino)pyridin-3-yl)piperidine-1-methanol: The carbaldehyde group is reduced to an alcohol, altering its chemical properties.

    2-(2-(Methylamino)pyridin-3-yl)piperidine-1-carboxylic acid: The carbaldehyde group is oxidized to a carboxylic acid, changing its reactivity.

Properties

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

2-[2-(methylamino)pyridin-3-yl]piperidine-1-carbaldehyde

InChI

InChI=1S/C12H17N3O/c1-13-12-10(5-4-7-14-12)11-6-2-3-8-15(11)9-16/h4-5,7,9,11H,2-3,6,8H2,1H3,(H,13,14)

InChI Key

IKUIHEBCJCQYQH-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC=N1)C2CCCCN2C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.